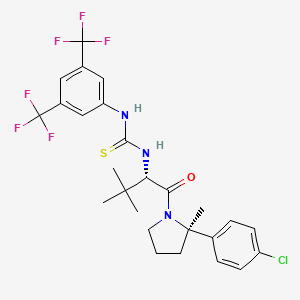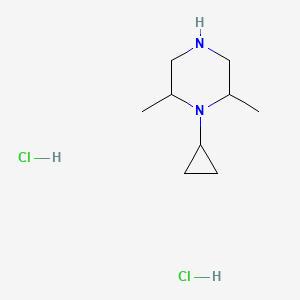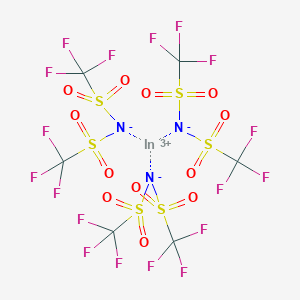
Quinoline sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Quinoline sulfate is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily dissolves in hot water and most organic solvents . This compound is formed by the reaction of quinoline with sulfuric acid, resulting in a sulfate salt that has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Quinoline can be synthesized through several classical methods, including the Skraup synthesis, the Doebner-Miller synthesis, and the Friedländer synthesis . These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid, using nitrobenzene as an oxidizing agent.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of quinoline sulfate typically involves the Skraup synthesis due to its efficiency and scalability. The reaction is carried out in large reactors where aniline, glycerol, sulfuric acid, and nitrobenzene are combined under controlled conditions to produce quinoline, which is then reacted with sulfuric acid to form this compound .
化学反応の分析
Quinoline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Quinoline can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Quinoline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinolines.
科学的研究の応用
Quinoline sulfate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Quinoline compounds are studied for their biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives, such as chloroquine and quinine, are used as antimalarial drugs. This compound itself is used in the preparation of these derivatives.
Industry: Quinoline and its derivatives are used as intermediates in the production of dyes, resins, and other industrial chemicals.
作用機序
Quinoline sulfate can be compared with other similar compounds, such as quinoline, quinine, and chloroquine .
Quinoline: The parent compound of this compound, used as a building block in organic synthesis.
Quinine: A natural alkaloid derived from quinoline, used as an antimalarial drug.
Chloroquine: A synthetic derivative of quinoline, used as an antimalarial and anti-inflammatory drug.
Uniqueness: this compound is unique due to its sulfate salt form, which enhances its solubility and stability compared to quinoline. This makes it more suitable for certain industrial and research applications.
類似化合物との比較
- Quinoline
- Quinine
- Chloroquine
特性
CAS番号 |
530-66-5 |
|---|---|
分子式 |
C9H9NO4S |
分子量 |
227.24 g/mol |
IUPAC名 |
hydrogen sulfate;quinolin-1-ium |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) |
InChIキー |
WSZKUEZEYFNPID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-] |
melting_point |
325 to 327 °F (NTP, 1992) |
物理的記述 |
Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light. |
関連するCAS |
54957-90-3 530-66-5 |
溶解性 |
1 to 5 mg/mL at 68 °F (NTP, 1992) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline](/img/structure/B8234144.png)
![(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B8234148.png)






![2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine](/img/structure/B8234199.png)



![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
